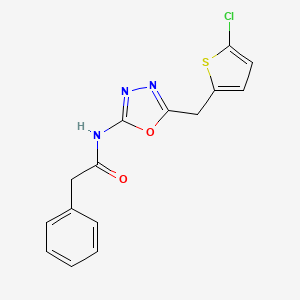

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c16-12-7-6-11(22-12)9-14-18-19-15(21-14)17-13(20)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREPABVVMHSMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling Reactions: The final step involves coupling the thiophene and oxadiazole rings with the phenylacetamide group using reagents such as phosphorus oxychloride (POCl3) or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit promising anticancer properties. The incorporation of the 5-chlorothiophenyl group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of oxadiazoles have been shown to disrupt cellular processes in various cancer cell lines, leading to significant reductions in cell viability .

1.2 Neuroprotective Effects

Research has demonstrated that compounds similar to N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can exhibit neuroprotective effects. In particular, studies involving models of neurodegenerative diseases such as Alzheimer's have shown that these compounds can inhibit acetylcholinesterase activity, thereby improving cognitive functions and memory retention . The mechanism involves the modulation of neurotransmitter levels, which is crucial for neuronal communication.

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown effectiveness against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This inhibition is particularly relevant in the context of treating conditions like Alzheimer’s disease, where increased levels of acetylcholine are beneficial for cognitive function .

2.2 Antimicrobial Properties

There is emerging evidence suggesting that this compound possesses antimicrobial properties. Studies have reported its efficacy against various bacterial strains, indicating its potential use as a therapeutic agent in treating infections .

Synthetic Applications

3.1 Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring modifications to enhance its pharmacokinetic and pharmacodynamic profiles. The ability to synthesize derivatives with improved efficacy and reduced toxicity is a focus area in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives:

Key Observations:

Substituent Impact on Bioactivity: The chlorothiophene group (common in the target and HSGN-238) enhances electronic interactions with microbial enzymes, as seen in HSGN-238's antibacterial activity against Neisseria gonorrhoeae . Phenylacetamide (target) vs. Trifluoromethoxybenzamide (HSGN-238): The electron-withdrawing trifluoromethoxy group may enhance metabolic stability but reduce solubility compared to phenylacetamide .

Antifungal Activity :

- LMM5 and LMM11 () exhibit antifungal activity via thioredoxin reductase inhibition. The target compound’s chlorothiophene and phenylacetamide groups may similarly target fungal enzymes but require validation .

Synthetic Feasibility :

- The target compound’s synthesis likely parallels that of compound 8 (), with phenylacetyl chloride replacing benzoyl chloride. Yields and purity depend on reaction conditions (e.g., pyridine vs. triethylamine) .

Research Findings and Trends

- Antimicrobial Potency : Chlorothiophene-containing oxadiazoles (e.g., HSGN-238) show superior antibacterial activity compared to methylthiophene analogs, likely due to stronger halogen-bonding interactions .

- Lipophilicity vs. Solubility : Phenylacetamide derivatives (target) balance lipophilicity and solubility better than benzamide analogs (e.g., compound 8 ), which may crystallize at higher temperatures .

- Thermal Stability : Melting points for similar compounds range from 134–178°C (), suggesting the target compound may exhibit comparable stability .

Biological Activity

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, mechanisms of action, and its various biological effects supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.76 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and an acetamide group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or those that regulate pain perception. This interaction can lead to anti-inflammatory and analgesic effects.

- Antimicrobial Activity : Studies suggest that the oxadiazole derivatives exhibit significant antimicrobial properties, potentially acting against various bacterial and fungal strains.

- Anticancer Potential : The compound has been investigated for its anticancer properties, where it may induce apoptosis in cancer cells or inhibit cell proliferation through various signaling pathways.

Antimicrobial Activity

Research has shown that oxadiazole derivatives, including this compound, possess notable antimicrobial properties. A study indicated that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has demonstrated potential in cancer research. It was found to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a derivative of the oxadiazole scaffold showed promising results in inhibiting the proliferation of breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to reduce levels of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways in vitro . This suggests its utility in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL .

- Case Study on Anticancer Activity : A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .

Summary Table of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide?

- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, coupling reactions involving chloroacetyl chloride (e.g., with triethylamine in dioxane at 20–25°C) are critical for forming the acetamide core . Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) ensures intermediate purity . Post-reaction purification (e.g., recrystallization in ethanol or extraction with ethyl acetate) minimizes impurities. Sodium azide (NaN₃) in toluene:water (8:2) under reflux can introduce azide groups, but stoichiometric ratios (e.g., 1.5:1 NaN₃:substrate) must be controlled to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Spectroscopic techniques are essential:

- ¹H/¹³C NMR : Identify protons and carbons adjacent to the oxadiazole ring and chlorothiophene moiety. For example, the methylene group (–CH₂–) bridging the oxadiazole and thiophene rings typically resonates at δ 4.2–4.5 ppm .

- HPLC : Assess purity (>95% recommended for biological assays). Adjust mobile phases (e.g., acetonitrile:water gradients) to resolve polar impurities .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) to detect deviations caused by incomplete substitution or byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G level can model electronic properties. For example:

- HOMO-LUMO Analysis : Predicts electron-rich regions (e.g., oxadiazole nitrogen atoms) prone to nucleophilic attack .

- Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify binding sites for target proteins (e.g., enzymes or receptors) .

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., cannabinoid CB1 receptors) and validate hypotheses from in vitro assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address this:

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed incubation time, solvent controls) .

- Structural Modifications : Compare activity of derivatives (e.g., replacing chlorothiophene with nitrophenyl groups) to isolate pharmacophoric elements .

- Meta-Analysis : Aggregate data from analogs (e.g., oxadiazole-containing acetamides) to identify trends in antimicrobial vs. antitumor efficacy .

Q. How can researchers design experiments to study the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assays : Use liver microsomes (human or rodent) with NADPH cofactors to measure oxidative degradation rates. Monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Test interactions with cytochrome isoforms (e.g., CYP3A4) using fluorogenic substrates to assess drug-drug interaction risks .

- Stability in Biological Matrices : Incubate the compound in plasma/serum (37°C, pH 7.4) and quantify degradation products over 24 hours .

Critical Analysis of Contradictory Evidence

- Synthesis Routes : uses NaN₃ for azide introduction, while employs chloroacetyl chloride for direct coupling. Researchers must evaluate purity trade-offs: NaN₃-based routes yield solids easily filtered, but chloroacetyl chloride offers faster kinetics .

- Biological Targets : highlights antitumor activity, whereas emphasizes cannabinoid receptor binding. Structural analogs (e.g., bromophenyl substitutions) may explain divergent activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.